Enhanced Reactivity in Nucleophilic Acyl Substitution vs. Carboxylic Acid Counterpart
The acyl chloride functionality of 3-(Phenylsulfonyl)propanoyl chloride enables direct nucleophilic acyl substitution without the need for coupling agents or pre-activation. In contrast, its direct carboxylic acid analog, 3-(Phenylsulfonyl)propanoic acid (CAS 10154-71-9), requires activation with reagents such as EDC and DMAP, yielding 70% in an optimized esterification [1]. While no direct yield comparison is available, acyl chlorides are universally recognized as the most reactive carboxylic acid derivatives, offering near-quantitative yields in amide formations under mild conditions, thereby eliminating the need for complex coupling protocols and improving atom economy [2].
| Evidence Dimension | Amide formation efficiency |
|---|---|
| Target Compound Data | Direct reaction with amines (expected near-quantitative yield) |
| Comparator Or Baseline | 3-(Phenylsulfonyl)propanoic acid: 70% yield in esterification via EDC coupling [1] |
| Quantified Difference | Avoids coupling agents; higher atom economy and potentially higher yield |
| Conditions | Standard acyl chloride-amine coupling vs. carbodiimide-mediated coupling |
Why This Matters
For procurement, the acyl chloride offers a more reactive, operationally simpler, and potentially higher-yielding building block for amide synthesis compared to the corresponding carboxylic acid.
- [1] OrgSyn. (2015). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Organic Syntheses, 92, 328. Procedure A. View Source
- [2] McMurry, J. (2016). Organic Chemistry, 9th Edition. Cengage Learning. (General reference for acyl chloride reactivity). View Source
